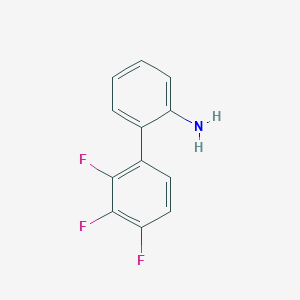
2-(2,3,4-Trifluorophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,3,4-Trifluorophenyl)aniline” is a chemical compound with the molecular formula C12H8F3N . It is a type of aniline, which is a class of compounds that contain a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of “2-(2,3,4-Trifluorophenyl)aniline” can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of “2-(2,3,4-Trifluorophenyl)aniline” consists of a phenyl group attached to an amino group, with three fluorine atoms attached to the phenyl group . The molecular weight of this compound is 223.2 .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving “2-(2,3,4-Trifluorophenyl)aniline”. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
“2-(2,3,4-Trifluorophenyl)aniline” is a powder at room temperature . It has a molecular weight of 223.2 .
Applications De Recherche Scientifique
Environmental Pollution Treatment
2-(2,3,4-Trifluorophenyl)aniline is used in the treatment of environmental pollution. Specifically, it’s used in the aerobic treatment of 2,3,4-Trifluoroaniline, a serious environmental contaminant. The treatment process involves the use of microorganisms capable of degrading 2,3,4-Trifluoroaniline .
Synthesis of Fluorine-Containing Anilines
This compound plays a crucial role in the synthesis of 5-aryl-2,2′-bipyridines bearing a (poly)fluorine-containing aniline residue at position C6. This synthesis process involves sequential ipso-substitution of the cyano group at position C5 of 3-(2-pyridyl)-1,2,4-triazines and the aza-Diels–Alder reaction .
Photophysical Properties Study
2-(2,3,4-Trifluorophenyl)aniline is used in the study of photophysical properties. For instance, the incorporation of a fluorine atom into position 4 of an aniline fragment in 5-p-tolylbipyridines causes a small bathochromic shift of emission maximum .
Development of Fluorophores
This compound is used in the development of “push–pull” fluorophores. The replacement of the methoxy group at the position C4 of the aniline moiety in 5-(4-methoxyphenyl)-2,2′-bipyridine with a fluorine atom leads to a significant hypsochromic shift of emission maximum and a significant increase in quantum yield .
Biological Activity Study
2-(2,3,4-Trifluorophenyl)aniline is used in the study of biological activity. Derivatives bearing fragments of fluorine-containing anilines are of particular interest due to their biological activity .
Ligand Synthesis
This compound is used in the synthesis of ligands. 2,2′-Bipyridines bearing aromatic amines residues in the α-position can be used in heterocyclization reactions resulting in different polynuclear systems .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used as a reagent in various chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, the compound may interact with its targets (other reactants) to form new bonds, leading to the creation of new chemical entities .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 2-(2,3,4-Trifluorophenyl)aniline’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions , the result of its action would be the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of 2-(2,3,4-Trifluorophenyl)aniline can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst . Additionally, the compound’s stability could be influenced by factors such as pH and exposure to light or oxygen .
Propriétés
IUPAC Name |
2-(2,3,4-trifluorophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-9-6-5-8(11(14)12(9)15)7-3-1-2-4-10(7)16/h1-6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQYVGWCVSTAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4-Trifluorophenyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B3019164.png)


![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B3019171.png)
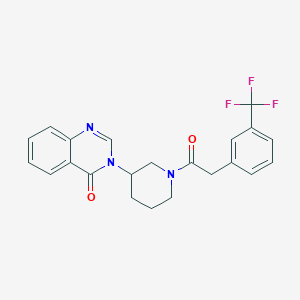
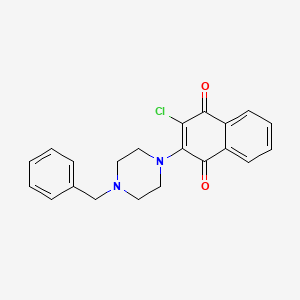
![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3019179.png)


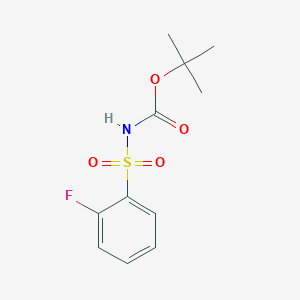


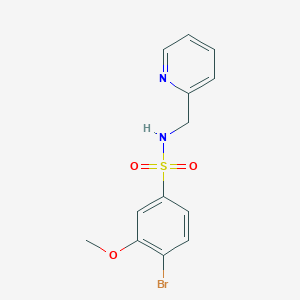
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)